Cas no 36160-53-9 (Benzene, 1-methoxy-4-nitro-2-propoxy-)

Benzene, 1-methoxy-4-nitro-2-propoxy-, is a nitroaromatic compound featuring methoxy and propoxy substituents on the benzene ring. Its structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and agrochemicals. The presence of both electron-donating (methoxy, propoxy) and electron-withdrawing (nitro) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. This compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined functional groups allow for selective modifications, enabling precise derivatization for targeted applications in fine chemical and material science research.
Benzene, 1-methoxy-4-nitro-2-propoxy- structure
36160-53-9 structure
Product Name:Benzene, 1-methoxy-4-nitro-2-propoxy-
CAS No:36160-53-9
MF:C10H13NO4
MW:211.214523077011
CID:3950251
PubChem ID:52457508
Update Time:2025-05-19

Benzene, 1-methoxy-4-nitro-2-propoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-methoxy-4-nitro-2-propoxy-
    • 1-methoxy-4-nitro-2-propoxybenzene
    • 36160-53-9
    • WRVKWDXNFSAJLZ-UHFFFAOYSA-N
    • SCHEMBL7416033
    • 2-Methoxy-5-nitrophenol, propyl ether
    • QP9DY74SHJ
    • Inchi: 1S/C10H13NO4/c1-3-6-15-10-7-8(11(12)13)4-5-9(10)14-2/h4-5,7H,3,6H2,1-2H3
    • InChI Key: WRVKWDXNFSAJLZ-UHFFFAOYSA-N
    • SMILES: C1(OC)=CC=C([N+]([O-])=O)C=C1OCCC

Computed Properties

  • Exact Mass: 211.08445790Da
  • Monoisotopic Mass: 211.08445790Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 64.3Ų

Benzene, 1-methoxy-4-nitro-2-propoxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1734437-1g
1-Methoxy-4-nitro-2-propoxybenzene
36160-53-9 98%
1g
¥4950.00 2024-05-16

Additional information on Benzene, 1-methoxy-4-nitro-2-propoxy-

Benzene, 1-methoxy-4-nitro-2-propoxy- (CAS No. 36160-53-9): A Comprehensive Overview of Its Applications and Recent Research Findings

Benzene, 1-methoxy-4-nitro-2-propoxy-, identified by its Chemical Abstracts Service (CAS) number 36160-53-9, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its methoxy, nitro, and propoxy functional groups, exhibits unique chemical properties that make it a valuable intermediate in various synthetic processes. Its molecular structure and reactivity profile have been extensively studied, leading to a growing body of literature on its applications and potential in drug development, agrochemical synthesis, and material science.

The structural formula of Benzene, 1-methoxy-4-nitro-2-propoxy- can be represented as follows: a benzene ring substituted at the 1-position with a methoxy group (-OCH₃), at the 4-position with a nitro group (-NO₂), and at the 2-position with a propoxy group (-OCH₂CH₂CH₃). This arrangement imparts distinct electronic and steric properties to the molecule, influencing its solubility, reactivity, and interaction with biological targets. The presence of both electron-withdrawing (nitro) and electron-donating (methoxy and propoxy) groups creates a complex interplay of effects that makes this compound particularly interesting for synthetic chemists.

In recent years, Benzene, 1-methoxy-4-nitro-2-propoxy- has been explored for its potential in pharmaceutical applications. The nitro group, known for its reactivity and ability to participate in nucleophilic aromatic substitution reactions, has been utilized to introduce various functional moieties into the benzene core. This property has made it a useful building block in the synthesis of more complex molecules, including potential drug candidates. Additionally, the methoxy and propoxy groups contribute to the molecule's solubility in both polar and non-polar solvents, enhancing its utility in diverse synthetic protocols.

One of the most notable areas of research involving Benzene, 1-methoxy-4-nitro-2-propoxy- is its role as an intermediate in the synthesis of biologically active compounds. Studies have demonstrated its use in the preparation of novel heterocyclic derivatives that exhibit pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities. The nitro group can be further functionalized through reduction or coupling reactions to introduce other pharmacophores, expanding the scope of possible derivatives. This flexibility has attracted considerable interest from medicinal chemists seeking to develop new therapeutic agents.

Furthermore, the agrochemical industry has shown interest in Benzene, 1-methoxy-4-nitro-2-propoxy- due to its potential as a precursor for herbicides and pesticides. The structural features of this compound allow for modifications that can enhance its bioactivity against target pests while minimizing environmental impact. Research has focused on optimizing synthetic routes to produce this compound more efficiently and sustainably, aligning with global efforts to develop greener chemical processes.

The material science applications of Benzene, 1-methoxy-4-nitro-2-propoxy- are also noteworthy. Its unique electronic properties make it suitable for use in organic electronics, where it can serve as a component in conductive polymers or light-emitting diodes (LEDs). Additionally, the compound's ability to undergo cross-coupling reactions has been exploited in the synthesis of advanced materials with tailored properties for use in coatings, adhesives, and other industrial applications.

Recent advancements in computational chemistry have further enhanced our understanding of Benzene, 1-methoxy-4-nitro-2-propoxy-. Molecular modeling studies have provided insights into its interaction with biological targets at an atomic level, aiding in the design of more effective derivatives. These computational approaches have complemented experimental work by predicting reaction outcomes and optimizing synthetic strategies before costly laboratory trials are conducted.

In conclusion, Benzene, 1-methoxy-4-nitro-2-propoxy- (CAS No. 36160-53-9) is a versatile compound with a wide range of applications across multiple industries. Its unique structural features have made it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science innovation. As research continues to uncover new possibilities for this compound, its significance is expected to grow further.

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